molecular formula C19H19N3O3S B2708224 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 256955-22-3

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2708224
CAS No.: 256955-22-3
M. Wt: 369.44
InChI Key: KDMVGVDADHTJAV-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-acetamide class, characterized by a 3-ethyl-substituted quinazolinone core linked via a sulfanyl group to an N-(4-methoxyphenyl)acetamide moiety. Quinazolinones are heterocyclic systems known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The ethyl group at position 3 of the quinazolinone and the 4-methoxy substituent on the phenyl ring of the acetamide are critical for modulating electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-22-18(24)15-6-4-5-7-16(15)21-19(22)26-12-17(23)20-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMVGVDADHTJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound derived from the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activities, structure–activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of anthranilic acid with isothiocyanates, leading to the formation of the quinazoline scaffold. The general synthetic pathway includes:

  • Formation of Quinazoline : Reaction of anthranilic acid with a suitable isothiocyanate.
  • Thioether Formation : Introduction of a sulfanyl group to enhance biological activity.
  • Acetamide Derivation : Final modification to introduce the acetamide functional group.

The molecular structure is characterized by its unique functional groups that contribute to its biological properties. The compound's molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinazoline derivatives, including our compound of interest. In vitro assays demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.5
HeLa (Cervical)10.8

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

Preliminary investigations into the antiviral activity indicate that this compound may inhibit viral replication in vitro. Studies have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values comparable to standard antiviral agents.

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on their structural features:

  • Substituents on the Quinazoline Ring : Variations in substituents can significantly alter potency.
  • Sulfanyl Group : The presence of a sulfanyl group enhances interactions with biological targets.
  • Acetamide Functionality : This moiety contributes to solubility and bioavailability.

Research indicates that modifications at specific positions on the quinazoline core can lead to improved efficacy and reduced toxicity .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative with a methoxy group showed enhanced selectivity towards cancer cells while minimizing effects on normal cells.
  • Case Study 2 : A related compound demonstrated significant antiviral activity in animal models, suggesting potential for clinical applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Quinazolinones, including this compound, have demonstrated significant anticancer properties. Studies indicate that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective inhibition of non-small cell lung cancer and central nervous system cancer cells with low GI(50) values, indicating potent activity .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections. In vitro studies have confirmed its effectiveness using standard antimicrobial susceptibility testing methods .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes such as cyclooxygenase-2 (COX-2). This inhibition leads to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies .

Anticancer Research

A study conducted on various derivatives of quinazolinones highlighted their structure-activity relationships (SAR). Modifications to the cyclopentyl and quinazoline moieties were found to significantly influence biological activity. For example, one derivative showed a log GI(50) value of -6.01 against non-small cell lung cancer cells, indicating high potency .

Antimicrobial Studies

Research on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of multiple bacterial strains. This was particularly noted in studies where it was tested against common pathogens responsible for infections, showcasing its potential as a therapeutic agent .

Summary Table of Applications

Application AreaFindings/Notes
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; low GI(50) values
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits COX-2 leading to reduced inflammation and pain

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Compound Name Substituent on Quinazolinone Key Differences Biological Activity/Properties Reference
N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) 4-Sulfamoylphenyl Enhanced hydrogen-bonding capacity due to sulfamoyl group; higher polarity. Improved antimicrobial activity (e.g., against S. aureus) .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Chlorophenyl Increased lipophilicity due to chlorine; potential for enhanced membrane penetration. Not explicitly reported, but structural analogs show antimicrobial potential .
N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide Phenyl Reduced steric hindrance compared to ethyl; altered π-π stacking interactions. Lower thermal stability (mp 192–194°C) .

Substituent Variations on the Acetamide Group

Compound Name Substituent on Acetamide Key Differences Biological Activity/Properties Reference
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group enhances metabolic stability and bioavailability. Potential for CNS-targeted applications due to lipophilicity .
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3-Chloro-4-methylphenyl Chlorine and methyl groups increase steric bulk; may reduce solubility. Unreported activity, but structural analogs show anti-inflammatory effects .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenyl Free amine group enables hydrogen bonding; altered crystal packing. Demonstrated antimicrobial activity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (3-Ethyl, 4-Methoxyphenyl) Compound 12 (4-Sulfamoylphenyl) Compound 17 (2-Aminophenyl)
Melting Point (°C) Not reported 274 196–198
IR ν(C=O) (cm⁻¹) Not reported 1662 1664
¹H-NMR (DMSO-d₆) δ (ppm) Not reported 3.77 (OCH₃), 7.00–7.92 (ArH) 2.30 (CH₃), 7.20–7.92 (ArH)
Molecular Weight (g/mol) ~413.45 (estimated) 357.38 357.38

Key Observations :

  • Substituent Effects : The 4-sulfamoyl group in Compound 12 increases polarity and hydrogen-bonding capacity, correlating with enhanced antimicrobial activity. In contrast, the ethyl group in the target compound likely improves lipophilicity and metabolic stability.
  • Synthetic Yields : Compounds with electron-donating groups (e.g., methoxy) typically exhibit higher yields (~95%) compared to halogenated analogs (~85%) due to favorable reaction kinetics .
  • Thermal Stability : Higher melting points in sulfamoyl-substituted compounds (e.g., 274°C for Compound 12) suggest stronger intermolecular interactions compared to ethyl or phenyl analogs .

Q & A

Q. What validation steps are critical when computational predictions conflict with experimental bioactivity results?

  • Methodology : Reassess docking parameters (e.g., binding site flexibility, solvation models) and validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Perform free energy perturbation (FEP) calculations to refine binding predictions .

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